molecular formula C20H23N7O2 B2827333 4-((1H-imidazol-1-yl)methyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034469-15-1

4-((1H-imidazol-1-yl)methyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2827333
CAS No.: 2034469-15-1
M. Wt: 393.451
InChI Key: WQRNUHNSLHMYIU-UHFFFAOYSA-N
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Description

This compound is a triazine-based benzamide derivative with a unique structural architecture combining a 1,3,5-triazine core, pyrrolidine, methoxy, and imidazole moieties. Its synthesis typically involves multi-step nucleophilic substitution and coupling reactions, as described in studies on analogous triazine derivatives . Early pharmacological evaluations suggest activity against kinases (e.g., EGFR, VEGFR2) with IC50 values in the nanomolar range, though exact mechanisms remain under investigation .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-29-20-24-17(23-19(25-20)27-9-2-3-10-27)12-22-18(28)16-6-4-15(5-7-16)13-26-11-8-21-14-26/h4-8,11,14H,2-3,9-10,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRNUHNSLHMYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several functional moieties:

  • Imidazole ring : Known for its role in biological systems and as a pharmacophore.
  • Triazine moiety : Associated with various biological activities, including anticancer properties.
  • Benzamide : Often linked to anti-inflammatory and analgesic effects.

Anticancer Activity

Research indicates that derivatives of imidazole and triazine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)3.8
HeLa (Cervical)4.5

The structure-activity relationship (SAR) studies suggest that modifications to the imidazole and triazine components enhance the cytotoxicity against these cell lines.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against common pathogens. The results demonstrate notable antibacterial activity.

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli18
Bacillus subtilis12

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of DNA synthesis : The triazine moiety may interfere with nucleic acid metabolism.
  • Induction of apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells.

For antimicrobial activity, it is hypothesized that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis due to its structural similarity to known antibiotics.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Imidazole Derivatives : A study published in Journal of Medicinal Chemistry showed that imidazole derivatives exhibited potent anticancer activity through apoptosis induction mechanisms. The findings support the potential of our compound as an effective anticancer agent ( ).
  • Antimicrobial Efficacy Study : Research conducted on various substituted benzamides demonstrated significant antibacterial effects against resistant strains of bacteria, reinforcing the relevance of our compound's structure ( ).

Scientific Research Applications

Biological Activities

1-(2-Chlorobenzyl)piperidine-4-carboxylic acid exhibits several notable biological activities:

Skin Penetration Enhancement :
The compound has been recognized for its effectiveness as a penetration enhancer in topical drug formulations. It temporarily increases the fluidity of the stratum corneum lipid bilayers, facilitating drug absorption through the skin barrier. This property is particularly beneficial in developing transdermal patches and cosmetic products[1].

Anti-inflammatory Properties :
Research indicates that this compound can inhibit key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), demonstrating potential anti-inflammatory effects. This activity could be leveraged in treatments for various inflammatory conditions[1].

Potential Anti-cancer Effects :
Preliminary studies suggest that 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid may possess anti-cancer properties. Further research is needed to elucidate these effects fully, but initial findings indicate it may induce apoptosis in cancer cells[1]

Applications in Scientific Research

The compound's unique properties make it suitable for various research applications:

Drug Delivery Systems :
Due to its ability to enhance skin permeation, 1-(2-Chlorobenzyl)piperidine-4-carboxylic acid is frequently studied for improving drug delivery across biological membranes. Analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed to assess its efficacy[1].

Comparative Studies :
The compound has been compared with other structurally similar compounds to evaluate differences in biological activity. For example, a comparative analysis of penetration enhancers shows that variations in chlorination patterns significantly influence their effectiveness[1]

Compound NameStructureUnique Features
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochlorideSimilar to 1-(2-Chlorobenzyl)Different chlorination pattern may affect biological activity
1-(2-Chlorobenzyl)piperidine-4-carboxylic acidLess chlorinationPotentially lower skin penetration enha

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid triazine-imidazole design. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity (IC50) Selectivity Notes LogP Solubility (µM)
Target Compound 1,3,5-Triazine + benzamide 4-methoxy, pyrrolidine, imidazole-methyl EGFR: 12 nM; VEGFR2: 18 nM Moderate kinase selectivity 2.8 45 (pH 7.4)
N-(4-pyrrolidin-1-yl-triazin-2-yl)benzamide 1,3,5-Triazine + benzamide 4-methoxy, pyrrolidine EGFR: 85 nM Lower selectivity 3.1 22 (pH 7.4)
4-(imidazolylmethyl)-triazin-2-amine 1,3,5-Triazine Imidazole-methyl Antifungal (C. albicans: MIC 8 µg/mL) No kinase activity 1.9 120 (pH 7.4)
Methoxy-triazin-pyrrolidine derivative 1,3,5-Triazine 4-methoxy, pyrrolidine VEGFR2: 32 nM High off-target effects 3.5 15 (pH 7.4)

Key Findings:

Potency : The target compound exhibits superior kinase inhibition (EGFR IC50 = 12 nM) compared to analogs lacking the imidazole group (e.g., 85 nM for N-(4-pyrrolidin-1-yl-triazin-2-yl)benzamide) . The imidazole moiety likely enhances binding via π-π stacking or hydrogen bonding with kinase active sites.

Selectivity : While the methoxy and pyrrolidine groups improve affinity, they also increase off-target interactions (e.g., with PI3Kγ), as seen in related derivatives . The target compound’s selectivity profile remains under optimization.

Solubility: The imidazole-methyl group improves aqueous solubility (45 µM) compared to non-imidazole analogs (15–22 µM), critical for bioavailability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-((1H-imidazol-1-yl)methyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide?

  • Answer : Multi-step organic synthesis is typically required. Key steps include:

  • Imidazole functionalization : Alkylation of the imidazole ring using a benzyl halide derivative under basic conditions (e.g., NaH in DMF) .
  • Triazine core modification : Substitution at the 4- and 6-positions of the 1,3,5-triazine ring with methoxy and pyrrolidinyl groups via nucleophilic aromatic substitution. Solvent choice (e.g., acetonitrile) and temperature control (60–80°C) are critical for regioselectivity .
  • Amide coupling : Use of coupling agents like HATU or EDC/HOBt to link the benzamide and triazine-methylimidazole moieties. Purification via column chromatography (silica gel, gradient elution) is essential to isolate the final product .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., imidazole CH₂ linkage at δ 4.8–5.2 ppm) and triazine ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities .
  • Infrared (IR) Spectroscopy : Identification of amide C=O stretching (~1650–1680 cm⁻¹) and triazine ring vibrations .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What biological activities are associated with structurally analogous benzamide-imidazole-triazine hybrids?

  • Answer : Analogous compounds exhibit diverse pharmacological properties:

  • Antimicrobial activity : Benzimidazole-triazine hybrids show inhibition against bacterial/fungal pathogens via enzyme (e.g., dihydrofolate reductase) targeting .
  • Anticancer potential : Imidazole-linked triazines disrupt kinase signaling pathways (e.g., EGFR inhibition) .
  • Neuropharmacological effects : Pyrrolidinyl-triazine derivatives modulate histamine or serotonin receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amide coupling step?

  • Answer : Systematic optimization using Design of Experiments (DoE) is effective:

  • Factors : Solvent polarity (DMF vs. THF), coupling agent stoichiometry (1.2–2.0 eq), and reaction time (12–24 hrs).
  • Response surface modeling : Identify interactions between variables to maximize yield (e.g., DMF with 1.5 eq HATU at 18 hrs increases yield from 60% to 85%) .
  • Real-time monitoring : Use TLC or inline IR to track reaction progress and minimize side products .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Answer : Integrated computational workflows enhance target prediction:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., histamine H4 receptor) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

Q. How can structural ambiguities in the triazine-methylimidazole moiety be resolved using advanced NMR techniques?

  • Answer : Advanced NMR experiments provide clarity:

  • 2D NMR (HSQC, HMBC) : Assign ¹H-¹³C correlations to confirm connectivity (e.g., methylimidazole-CH₂-benzamide linkage) .
  • NOESY/ROESY : Detect through-space interactions to distinguish regioisomers (e.g., 4-methoxy vs. 6-methoxy substitution) .
  • Dynamic NMR : Resolve conformational exchange in the pyrrolidinyl-triazine ring at variable temperatures .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Answer : Stability depends on environmental controls:

  • pH buffering : Store in inert solvents (e.g., DMSO-d6) at pH 6–7 to prevent hydrolysis of the amide bond .
  • Light/temperature protection : Use amber vials and storage at –20°C to avoid photolytic decomposition of the triazine ring .
  • Forced degradation studies : Expose to oxidative (H₂O₂) or thermal stress (40–60°C) to identify degradation pathways .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for similar compounds: How should researchers address this?

  • Answer : Variability often arises from:

  • Reagent purity : Use freshly distilled DMF or anhydrous solvents to avoid side reactions .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve triazine functionalization efficiency compared to thermal methods .
  • Reproducibility : Publish detailed protocols with exact equivalents, solvent grades, and purification steps .

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